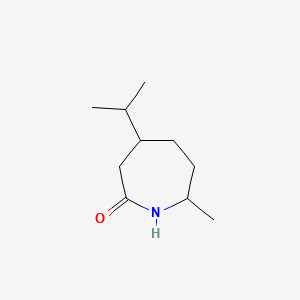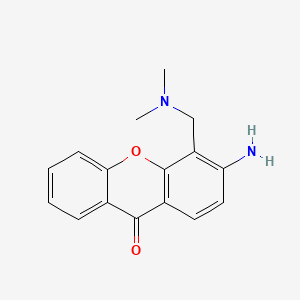
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of xanthen-9-one derivatives typically involves the use of polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . For the specific compound Xanthen-9-one, 3-amino-4-(dimethylamino)methyl-, a stepwise chemical redox cycling method can be employed. This involves the use of pyronin Y, sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine under controlled temperature and stirring conditions .
Industrial Production Methods
Industrial production of xanthen-9-one derivatives often utilizes microwave heating to enhance reaction efficiency and yield. The use of zinc chloride/phosphoryl chloride has also been reported to produce xanthones with better yield and shorter reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents under controlled conditions.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of xanthen-9-one derivatives include iodine, sodium phosphate, and N-methyl-2-pyrrolidone. Reaction conditions often involve controlled temperatures, typically around 110°C, and specific stirring rates to ensure proper mixing and reaction progress .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of xanthen-9-one, 3-amino-4-(dimethylamino)methyl- involves its interaction with various molecular targets and pathways. The compound’s amino and dimethylamino groups allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to xanthen-9-one, 3-amino-4-(dimethylamino)methyl- include other xanthone derivatives such as:
Uniqueness
Xanthen-9-one, 3-amino-4-(dimethylamino)methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
43159-96-2 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-amino-4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)9-12-13(17)8-7-11-15(19)10-5-3-4-6-14(10)20-16(11)12/h3-8H,9,17H2,1-2H3 |
InChI-Schlüssel |
ALZPYMQDCYMJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
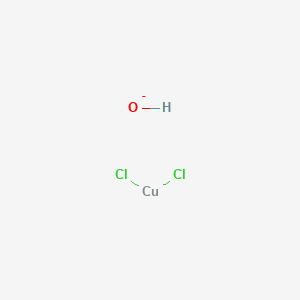
![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)
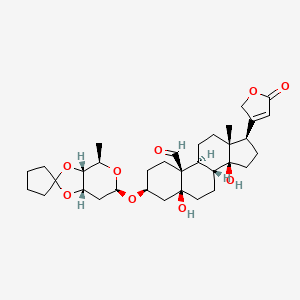
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
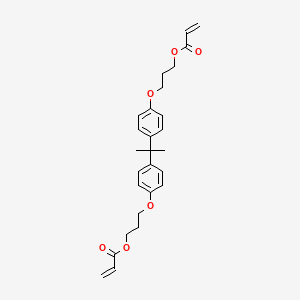
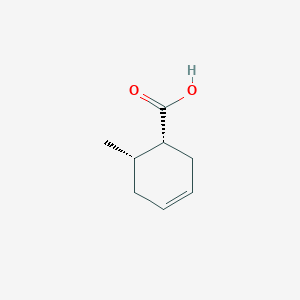
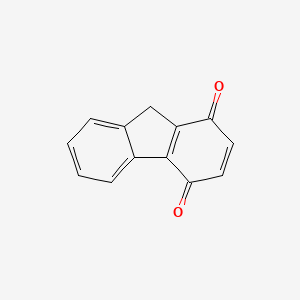
![2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol](/img/structure/B14661744.png)
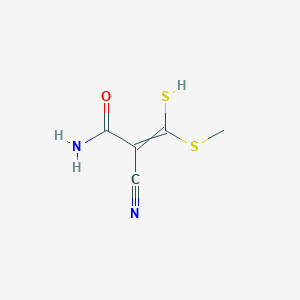
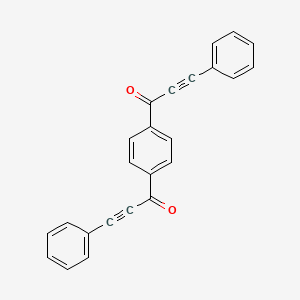
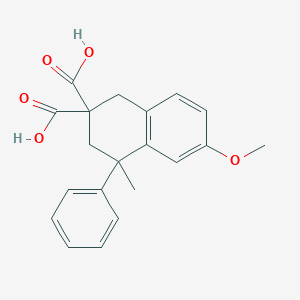
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
